molecular formula C10H12Cl3NO B3146191 Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride CAS No. 5922-21-4

Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride

Cat. No. B3146191
CAS RN: 5922-21-4
M. Wt: 268.6 g/mol
InChI Key: FQIXPCVIZGBYQO-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride is an organic compound with the CAS number 5922-21-4 . It is widely used in scientific experiments due to its unique physical and chemical properties.

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride are currently unknown. This compound belongs to the class of organic compounds known as carboximidic acids

Mode of Action

They can form hydrogen bonds with their targets, leading to changes in the target’s function

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride are currently unknown. Given its structural similarity to other carboximidic acids, it may be involved in similar biochemical pathways

Result of Action

As a carboximidic acid, it may interact with various biological targets and affect their function . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride is not well-studied. Factors such as temperature, pH, and the presence of other compounds can potentially affect its action. For instance, the compound has a melting point of 181-183 °C , which suggests that it may be stable at room temperature but could degrade at higher temperatures.

properties

IUPAC Name

ethyl 2-(2,4-dichlorophenyl)ethanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO.ClH/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12;/h3-4,6,13H,2,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIXPCVIZGBYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=C(C=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride
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Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride
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Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride
Reactant of Route 6
Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride

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